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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565 Get Quote

MS-275, also known as Entinostat, is a synthetic benzamide derivative that selectively inhibits

Class I histone deacetylases (HDACs), which are crucial regulators of gene expression.[1] Its

anti-tumor activity has been demonstrated in a variety of cancer models, where it induces cell

cycle arrest, differentiation, and apoptosis.[2]

Comparative Efficacy of MS-275 Across Cancer Cell
Lines
The anti-proliferative activity of MS-275 has been quantified in numerous cancer cell lines, with

its half-maximal inhibitory concentration (IC50) showing variability depending on the cell type.

This variability underscores the importance of cell-specific context in the action of MS-275.
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Cell Line Cancer Type IC50 (µM) Reference

A2780 Ovarian Carcinoma 0.0415 - 0.2 [3]

Calu-3 Lung Carcinoma 0.1 - 0.5 [3]

HL-60
Promyelocytic

Leukemia
0.1 - 0.5 [3]

K562
Chronic Myelogenous

Leukemia
0.1 - 0.5 [3]

HT-29
Colorectal

Adenocarcinoma
0.5 - 1.0 [3]

HCT-15
Colorectal

Adenocarcinoma
> 1.0 [3]

A549 Lung Carcinoma 5.41 [4]

D283 Medulloblastoma 0.05 [5]

HD-LM2 Hodgkin Lymphoma < 1.0 [1]

L-428 Hodgkin Lymphoma < 1.0 [1]

KARPAS 299
Anaplastic Large Cell

Lymphoma
< 1.0 [1]

Inhibitory Activity Against HDAC Isoforms
MS-275 exhibits selectivity for Class I HDACs, which is a key aspect of its mechanism of

action.

HDAC Isoform IC50 (nM) Reference

HDAC1 243 [4]

HDAC2 453 [4]

HDAC3 248 [4]
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Experimental Protocols
Reproducibility of the following key experiments is crucial for validating the effects of MS-275.

1. Cell Viability Assay (MTS Assay)

This protocol is used to determine the dose-dependent effect of MS-275 on the proliferation of

cancer cell lines.

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 x 10³ cells per well

and culture for 24 hours.

Treatment: Treat the cells with various concentrations of MS-275 (e.g., 0.1 to 10 µM) for 72

hours. Include a vehicle control (DMSO).

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's

instructions and incubate for 1-4 hours.

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by plotting the log of the drug concentration against the percentage

of growth inhibition.[1]

2. Western Blot for Histone H3 Acetylation

This experiment is designed to confirm the mechanism of action of MS-275 by detecting

changes in histone acetylation.

Cell Lysis: Treat cells with MS-275 for a specified time (e.g., 24 hours). Harvest the cells and

lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein on a 15% polyacrylamide gel. Due to the

small size of histones, a higher percentage gel is recommended for better resolution.
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Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size nitrocellulose

membrane to ensure optimal capture of the low molecular weight histones.[6]

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against

acetylated-Histone H3 (Ac-H3) overnight at 4°C. A parallel blot should be incubated with an

antibody against total Histone H3 as a loading control.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an ECL detection reagent and an imaging

system.

Analysis: Quantify the band intensities and normalize the Ac-H3 signal to the total H3 signal

to determine the fold change in acetylation.[4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MS-275 and a typical experimental

workflow for its evaluation.
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Mechanism of action of MS-275 (Entinostat).
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Experimental workflow for evaluating MS-275.

Part 2: CH 275 - A Somatostatin Receptor 1 (sst1)
Agonist
CH 275 is a peptide analog of somatostatin that acts as a potent and selective agonist for the

somatostatin receptor 1 (sst1).[7] It is being investigated for its potential therapeutic role in

Alzheimer's disease due to its ability to upregulate neprilysin, a key enzyme in the degradation

of amyloid-β peptides.[7]

Comparative Binding Affinity of CH 275 for Somatostatin
Receptors
The selectivity of CH 275 for sst1 is a defining characteristic of its pharmacological profile. The

binding affinity (Ki) and half-maximal inhibitory concentration (IC50) for various human

somatostatin receptors are summarized below.
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Receptor Subtype Ki (nM) IC50 (nM) Reference

sst1 52 30.9 [7]

sst2 - >10,000 [7]

sst3 - 345 [7]

sst4 - >1,000 [7]

sst5 - >10,000 [7]

Experimental Protocols
The following protocols are fundamental for assessing the activity and selectivity of CH 275.

1. Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of CH 275 to different somatostatin receptor

subtypes.

Membrane Preparation: Prepare cell membranes from cell lines overexpressing a specific

human somatostatin receptor subtype (e.g., CHO-K1 cells).[8]

Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a radiolabeled

somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14) and increasing concentrations of

unlabeled CH 275.[8]

Incubation and Filtration: Incubate the mixture to allow for competitive binding. After

incubation, rapidly filter the contents of each well and wash to separate bound from free

radioligand.

Data Acquisition: Measure the radioactivity of the filters using a gamma counter.

Analysis: Plot the percentage of specific binding against the concentration of CH 275 to

generate a competition curve. Calculate the IC50 and Ki values from this curve.[8]

2. Neprilysin Activity Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.medchemexpress.com/ch-275.html
https://www.medchemexpress.com/ch-275.html
https://www.medchemexpress.com/ch-275.html
https://www.medchemexpress.com/ch-275.html
https://www.medchemexpress.com/ch-275.html
https://www.benchchem.com/product/b561565?utm_src=pdf-body
https://www.benchchem.com/product/b561565?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5824694/
https://www.benchchem.com/product/b561565?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5824694/
https://www.benchchem.com/product/b561565?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5824694/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This fluorimetric assay measures the effect of CH 275 on the enzymatic activity of neprilysin.

Sample Preparation: Homogenize tissue samples (e.g., brain tissue from an Alzheimer's

disease mouse model) or cell lysates in an ice-cold assay buffer containing protease

inhibitors. Centrifuge to collect the supernatant containing the enzyme.

Reaction Setup: In a 96-well plate, add the sample and a neprilysin substrate (e.g., a FRET-

based substrate that fluoresces upon cleavage). For the experimental group, pre-incubate

the sample with CH 275 (e.g., 100 nM).[7][9]

Kinetic Measurement: Measure the fluorescence (e.g., λex = 330 nm/λem = 430 nm) in

kinetic mode at 37°C for 1-2 hours.

Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic

curve. Compare the neprilysin activity in CH 275-treated samples to untreated controls to

determine the effect of the compound. A standard curve with a known amount of the

fluorescent product should be used for quantification.

Signaling Pathway and Logical Relationships
The diagrams below illustrate the proposed therapeutic mechanism of CH 275 in the context of

Alzheimer's disease and the logical flow of its preclinical evaluation.
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Proposed mechanism of CH 275 in Alzheimer's disease.
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Preclinical evaluation workflow for CH 275.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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